Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Overview
Description
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the linear formula C13H14N2O3S . It has a molecular weight of 278.332 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H14N2O3S . Unfortunately, the search results do not provide further details about the molecular structure.Scientific Research Applications
Synthesis and Derivatives:
Synthesis Methods : Efficient methods for synthesizing various derivatives, including 3-substituted pyrido and thieno compounds, have been explored. These methods offer valuable insights into the synthesis of complex organic compounds (Ahmed, 2003).
Structural Variations : Research has led to the creation of multiple structural variations of this compound, highlighting its versatility in the synthesis of new molecular structures (Ahmed, 2003).
Pharmaceutical Applications:
Antimicrobial Activity : Some derivatives of Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo have been tested for antimicrobial properties, showing moderate effectiveness against certain microorganisms (Vlasov, Chernykh, & Osolodchenko, 2015).
Potential in Drug Development : The structural versatility and potential biological activity of these compounds suggest possible applications in drug development, although specific therapeutic uses are yet to be fully explored.
Luminescent Properties:
- Fluorescent Dyes : Novel derivatives have been synthesized and evaluated as fluorescent dyes for biomolecules detection, showing potential for RNA-binding and applications in bioimaging (Balanda et al., 2007).
Miscellaneous Applications:
Chemical Reactions and Properties : Studies have explored the reactions and properties of various derivatives, contributing to a broader understanding of thieno[2,3-d]pyrimidines in organic chemistry (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Crystal Structure Analysis : Investigations into the crystal structure of related compounds have been carried out, aiding in the understanding of their molecular geometry and properties (Yang, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9-11(19-10)14-8-5-4-6-15(8)12(9)16/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYKMJOBLOJJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3CCCN3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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